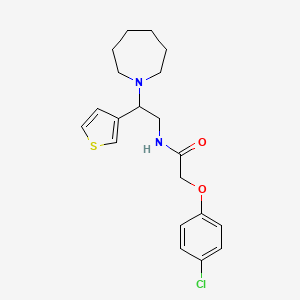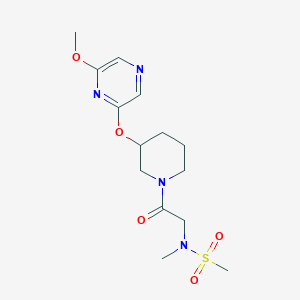
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic organic compound with potential applications in various scientific fields. The unique structure of this compound integrates several functional groups, enhancing its versatility in chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving various chemical intermediates. The typical synthetic route includes the following steps:
Formation of the Pyrazine Ring: : The methoxypyrazine moiety can be synthesized from 2-chloropyrazine through a nucleophilic substitution reaction with methanol under basic conditions.
Piperidine Derivative Synthesis: : The piperidine ring is introduced through a reaction between a suitable piperidine derivative and an activated ester of the pyrazine compound.
Final Coupling: : The final coupling reaction involves the condensation of the piperidine derivative with N-methylmethanesulfonamide, under specific conditions such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Industrial Production Methods
Industrial production often involves optimizing these laboratory-scale reactions to achieve higher yields and purity. This can include:
Scale-Up Synthesis: : Large-scale reactions with controlled temperature and pressure conditions.
Purification: : Techniques like crystallization and chromatography to ensure the purity of the final product.
Quality Control: : Rigorous testing to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of reactions:
Oxidation and Reduction: : It can be oxidized or reduced under controlled conditions to form different derivatives, impacting its reactivity and interactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions typically retain the core structure of the compound while introducing new functionalities that can enhance its properties.
Applications De Recherche Scientifique
This compound has diverse applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential in interacting with biological molecules, serving as a probe or inhibitor.
Medicine: : Explored for its potential therapeutic properties, including acting as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism of action depends on its application. In biological systems, it may:
Enzyme Inhibition: : Bind to the active site of enzymes, inhibiting their function.
Receptor Modulation: : Interact with cell receptors, altering signal transduction pathways. These interactions can lead to changes in cellular functions and biochemical pathways.
Comparaison Avec Des Composés Similaires
Unique Features
The presence of the methoxypyrazine, piperidine, and N-methylmethanesulfonamide moieties give this compound unique properties compared to other compounds with similar structures. These functional groups contribute to its reactivity and specificity in interactions.
List of Similar Compounds
N-(2-(3-(6-chloropyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl-N-methylmethanesulfonamide
N-(2-(3-(6-fluoropyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl-N-methylmethanesulfonamide
N-(2-(3-(6-hydroxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl-N-methylmethanesulfonamide
The specific substituents on the pyrazine ring can significantly alter the properties and applications of these compounds, making each one unique.
That’s a start! Anything you’d add or remove?
Propriétés
IUPAC Name |
N-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5S/c1-17(24(3,20)21)10-14(19)18-6-4-5-11(9-18)23-13-8-15-7-12(16-13)22-2/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVNPHXSVZXTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine](/img/structure/B2973709.png)
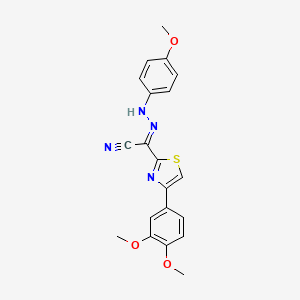
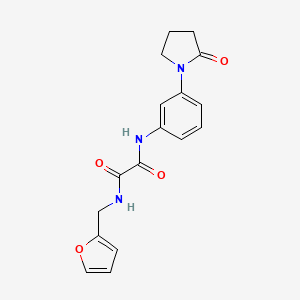
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973713.png)
![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)
![2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2973715.png)
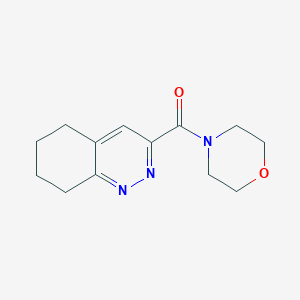
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)
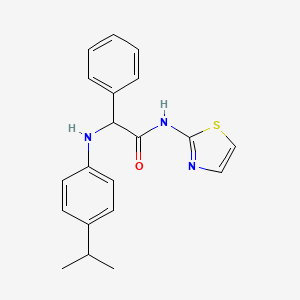
![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)
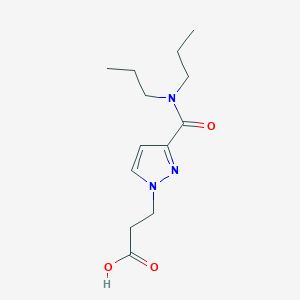
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)
